
Exametazime
Übersicht
Beschreibung
Exametazime, auch bekannt als Hexamethylpropylenaminoxim, ist ein radiopharmazeutisches Mittel, das hauptsächlich in der Nuklearmedizin eingesetzt wird. Es wird häufig mit Technetium-99m assoziiert und bildet Technetium-99m-Exametazime, das für die diagnostische Bildgebung verwendet wird. Diese Verbindung ist besonders wertvoll für die Erkennung veränderter regionaler Hirndurchblutung bei Schlaganfall und anderen zerebrovaskulären Erkrankungen .
Wissenschaftliche Forschungsanwendungen
Introduction to Exametazime
Chemical Composition and Properties
- Chemical Formula : C₁₃H₂₈N₄O₂
- Radionuclide : Technetium-99m
- Half-life : Approximately 6 hours
- Gamma Emission Energy : 140 keV
This compound acts as a lipophilic complexing agent that facilitates the crossing of the blood-brain barrier, enabling detailed imaging of cerebral blood flow and brain function. Its optimal imaging characteristics and short half-life contribute to its popularity in clinical diagnostics .
Clinical Applications
This compound is primarily used in the following areas:
- Stroke Evaluation
- Dementia Assessment
- Epilepsy Localization
- Intra-abdominal Infection Localization
Advantages and Limitations
Aspect | Description |
---|---|
Imaging Characteristics | High-resolution images with precise localization of abnormalities. |
Procedure Type | Non-invasive and generally well-tolerated by patients. |
Diagnostic Value | Provides valuable insights for treatment planning and monitoring disease progression. |
Limitations | Potential limitations include availability, cost, and the need for specialized equipment for imaging interpretation. |
Case Study 1: Stroke Patient Evaluation
A study evaluated the efficacy of Tc-99m this compound in a cohort of stroke patients. The results indicated that timely imaging using this radiopharmaceutical significantly improved the identification of ischemic regions, leading to more effective treatment interventions .
Case Study 2: Dementia Diagnosis
In a clinical trial involving patients with suspected dementia, Tc-99m this compound was instrumental in differentiating between Alzheimer's disease and vascular dementia based on distinct perfusion patterns observed during imaging. This differentiation allowed for tailored therapeutic approaches according to the specific type of dementia diagnosed .
Wirkmechanismus
Technetium-99m-Exametazime wirkt als Chelatbildner für das Radioisotop Technetium-99m und bildet einen kationischen Komplex. Dieser Komplex kann die Blut-Hirn-Schranke überwinden, wodurch eine detaillierte Bildgebung des zerebralen Blutflusses ermöglicht wird . Die Aufnahme im Gehirn erreicht innerhalb einer Minute nach Injektion ein Maximum von 3,5-7,0% der injizierten Dosis .
Biochemische Analyse
Biochemical Properties
Exametazime interacts with the radioisotope technetium-99m, forming a cationic complex This interaction is crucial for its function as a diagnostic radiopharmaceutical agent
Cellular Effects
This compound is used in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its role as a chelating agent for the radioisotope technetium-99m . It forms a cationic complex that is used in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes
Temporal Effects in Laboratory Settings
One study suggests that the labeling of leucocytes with technetium-99m this compound can cause upregulation of granulocyte CD11b .
Metabolic Pathways
As a chelating agent for the radioisotope technetium-99m, it is likely involved in specific metabolic pathways related to this function .
Transport and Distribution
Given its use in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes, it is likely that it interacts with specific transporters or binding proteins .
Subcellular Localization
Given its role in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes, it is likely localized to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Technetium-99m-Exametazime beinhaltet die Reaktion von Technetium-99m mit Hexamethylpropylenaminoxim. Der Prozess erfordert eine sorgfältige Kontrolle sowohl des Volumens als auch der Aktivität aufgrund der minimalen Menge an vorhandenem Zinn(II)-Ion . Das Rekonstitutionsprozedere beinhaltet typischerweise die aseptische Zugabe einer maximalen Aktivität von 30 mCi in einem Volumen von 5,0 ml zu einem abgeschirmten Fläschchen .
Industrielle Produktionsmethoden: Für die industrielle Produktion wird Technetium-99m in Form eines Generators geliefert. Dieser Generator besteht aus einer Glassäule, die mit dicht gepacktem Aluminiumoxidpulver gefüllt ist, in dem eine Lösung von hochreinem Molybdän-99-Oxid absorbiert wird. Molybdän-99 zerfällt zu Technetium-99m, das dann für die Herstellung von Technetium-99m-Exametazime verwendet wird .
Analyse Chemischer Reaktionen
Reaktionstypen: This compound unterliegt verschiedenen chemischen Reaktionen, einschließlich der Chelatbildung mit Technetium-99m unter Bildung eines kationischen Komplexes . Dieser Komplex ist für seine diagnostischen Anwendungen unerlässlich.
Häufige Reagenzien und Bedingungen: Die Herstellung von Technetium-99m-Exametazime erfordert Zinn(II)-Ion (Sn2+) als Reduktionsmittel. Die Reaktionsbedingungen müssen sorgfältig kontrolliert werden, um die entsprechende stereoisomere Form der Verbindung zu erhalten .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das durch die Reaktion von Technetium-99m mit Hexamethylpropylenaminoxim gebildet wird, ist Technetium-99m-Exametazime. Dieses radiopharmazeutische Mittel wird für die diagnostische Bildgebung eingesetzt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Zu den Verbindungen, die this compound ähneln, gehören andere Technetium-99m-Radiopharmazeutika, wie Technetium-99m-Sestamibi und Technetium-99m-Tetrofosmin . Diese Verbindungen dienen ebenfalls als diagnostische Mittel in der Nuklearmedizin.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden und eine detaillierte Bildgebung des zerebralen Blutflusses zu ermöglichen. Diese Eigenschaft macht es besonders wertvoll für die Diagnose neurologischer Erkrankungen .
Biologische Aktivität
Exametazime, also known as technetium-99m hexamethylpropyleneamine oxime (99mTc-HMPAO), is a radiopharmaceutical widely used in nuclear medicine for imaging regional cerebral blood flow. This compound exhibits significant biological activity, particularly in its ability to cross the blood-brain barrier and localize in brain tissues, making it an essential tool for diagnosing various neurological conditions.
This compound is a lipophilic complex formed when technetium-99m is combined with HMPAO in the presence of a stannous reductant. This lipophilicity allows the compound to penetrate the blood-brain barrier effectively. Upon intravenous injection, 99mTc-HMPAO is rapidly cleared from the bloodstream, with peak brain uptake occurring within one minute post-injection. Studies indicate that approximately 3.5% to 7.0% of the injected dose is localized in the brain at this time .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals that:
- Peak Brain Uptake : Achieved within 1 minute post-injection.
- Activity Elimination : About 15% of the activity is eliminated from the brain by 2 minutes post-injection, with minimal loss thereafter.
- Distribution : The compound distributes widely throughout the body, particularly in muscle and soft tissues, with significant excretion through both gastrointestinal and renal pathways .
Clinical Applications
This compound is primarily utilized in brain imaging to assess conditions such as stroke, dementia, and tumors. Its ability to visualize cerebral blood flow provides critical insights into neurological health.
Case Studies
- Assessment of Stroke : A study involving patients with acute ischemic stroke demonstrated that 99mTc-HMPAO imaging effectively identified areas of reduced cerebral perfusion, aiding in timely diagnosis and management .
- Dementia Evaluation : In a cohort study assessing patients with suspected dementia, this compound scans revealed characteristic patterns of hypoperfusion associated with Alzheimer's disease, differentiating it from other types of dementia .
Radiation Dosimetry
The absorbed radiation doses from an intravenous injection of this compound have been estimated based on human data. The following table summarizes the absorbed radiation doses for various target organs:
Target Organ | μGy/MBq | rads/mCi | mGy/740 MBq | rads/20 mCi |
---|---|---|---|---|
Lachrymal Glands | 69.4 | 0.258 | 51.36 | 5.16 |
Gallbladder Wall | 51.0 | 0.19 | 37.74 | 3.80 |
Kidney | 35.0 | 0.13 | 25.90 | 2.60 |
Thyroid | 27.0 | 0.10 | 19.98 | 2.00 |
Upper Large Intestine | 21.0 | 0.079 | 15.54 | 1.58 |
Liver | 15.0 | 0.054 | 11.10 | 1.08 |
Small Intestine | 12.0 | 0.044 | 8.88 | 0.88 |
This data underscores the importance of monitoring radiation exposure during diagnostic procedures involving this compound.
Eigenschaften
IUPAC Name |
(NE)-N-[(3R)-3-[[3-[[(2R,3E)-3-hydroxyiminobutan-2-yl]amino]-2,2-dimethylpropyl]amino]butan-2-ylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N4O2/c1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19/h9-10,14-15,18-19H,7-8H2,1-6H3/b16-11+,17-12+/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNZYADGDZPRTK-UDUYQYQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](NCC(CN[C@@H](/C(=N/O)/C)C)(C)C)/C(=N/O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057614 | |
Record name | Exametazime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105613-48-7 | |
Record name | HMPAO | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105613-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Exametazime [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105613487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Exametazime | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11179 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Exametazime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EXAMETAZIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G29272NCKL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does exametazime enter cells?
A1: this compound, in its lipophilic form, readily crosses the blood-brain barrier and cell membranes [, , ]. Inside the cell, it undergoes conversion to a hydrophilic form, leading to its trapping within the cell [, , , ].
Q2: How does 99mTc-exametazime allow for visualization of cerebral blood flow?
A2: The uptake of 99mTc-exametazime into brain cells reflects regional cerebral blood flow due to its trapping mechanism [, , , , ]. This allows for visualization of perfusion patterns using single-photon emission computed tomography (SPECT) [, , , , ].
Q3: How is 99mTc-exametazime used to image infection and inflammation?
A3: 99mTc-exametazime can be used to label leukocytes, which are then reintroduced into the bloodstream [, , , ]. The labeled leukocytes migrate to sites of infection and inflammation, allowing visualization with SPECT imaging [, , , , ].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C10H21N3OS2, and its molecular weight is 263.44 g/mol.
Q5: Are there specific spectroscopic techniques used to characterize this compound?
A5: Yes, techniques like high-performance liquid chromatography (HPLC) are used to assess the radiochemical purity of 99mTc-exametazime preparations [, , , , ]. Thin-layer chromatography (TLC) is also employed for quality control purposes [, , , , , ].
Q6: How stable is reconstituted this compound?
A6: Reconstituted this compound is inherently unstable due to the rapid oxidation of stannous chloride present in the kit. It is recommended for use within 30 minutes of preparation [, , , ].
Q7: What factors can affect the stability of 99mTc-exametazime?
A7: Several factors, including the concentration of this compound, storage time, volume of technetium-99m used for labeling, age of the technetium-99m eluate, and exposure to light can influence the radiochemical purity and stability of 99mTc-exametazime [, , , , ].
Q8: Are there strategies to improve the stability of this compound preparations?
A8: Yes, several approaches have been investigated to enhance the stability of this compound. These include:
- Stannous ion augmentation: Adding stannous pyrophosphate solution before adding technetium-99m can improve the shelf-life of fractionated this compound kits [, ].
- Storage at low temperatures: Storing unlabeled this compound aliquots at temperatures as low as -70°C can prolong its shelf-life [, ].
- Stabilization with methylene blue: While this approach improves the stability of 99mTc-exametazime for several hours, it introduces challenges in separating the labeled leukocytes due to the dark blue coloration [, , ].
Q9: Can sodium chloride injection from plastic ampoules exposed to light impact radiochemical purity?
A9: Yes, using sodium chloride injection from plastic ampoules exposed to light can adversely affect the radiochemical purity of 99mTc-exametazime, 99mTc-albumin nanocolloid, and 99mTc-macroaggregates []. This is attributed to the formation of 99mTc-pertechnetate impurities [].
Q10: Are there specific types of syringes recommended for preparing 99mTc-MAG3, and why?
A10: It is recommended to use two-part syringes (e.g., Norm-Ject or Monoject) instead of three-part Plastipak syringes when preparing 99mTc-MAG3 []. This is because a lipophilic impurity from the rubber plunger of the three-part Plastipak syringe can form if sodium chloride injection remains in the syringe for an extended period, compromising the radiochemical purity of 99mTc-MAG3 [].
Q11: How is 99mTc-exametazime eliminated from the body?
A11: 99mTc-exametazime is primarily eliminated through the hepatobiliary system with minimal urinary excretion [, ].
Q12: What is the typical time frame for imaging after 99mTc-exametazime administration?
A12: Imaging is typically performed within 1 to 4 hours after injection for cerebral perfusion studies [] and at various time points up to 24 hours for leukocyte imaging [, , ].
Q13: Are there any animal models used to study 99mTc-exametazime?
A13: Rodent models, particularly rats, have been utilized to study cerebral blood flow and stroke using 99mTc-exametazime and SPECT/CT imaging [].
Q14: What are the limitations of leukocyte scintigraphy with 99mTc-exametazime in specific patient populations?
A14: While 99mTc-exametazime-labeled leukocyte scintigraphy can be useful for detecting inflammatory foci in premature infants, it is essential to note that blood sample volumes may need to be adjusted for these patients []. Additionally, in the context of systemic vasculitis, while nasal leukocyte accumulation may be observed, the technique has limitations in predicting relapses and is not considered a primary diagnostic tool for this condition [].
Q15: What analytical methods are used for quality control of 99mTc-exametazime?
A15: Quality control of 99mTc-exametazime preparations commonly involves TLC, HPLC, and miniaturized chromatography systems [, , , , , , , ]. These methods help determine the radiochemical purity of the radiopharmaceutical, ensuring that it meets the required standards for clinical use [, , , , , , , ].
Q16: What imaging modalities are used with 99mTc-exametazime?
A16: Single-photon emission computed tomography (SPECT) is the primary imaging modality used with 99mTc-exametazime for both cerebral perfusion and leukocyte imaging studies [, , , , , , ].
Q17: When was this compound approved for clinical use?
A17: this compound was approved by the FDA for clinical use in the late 1980s [, ]. Its introduction marked a significant advancement in nuclear medicine, particularly in the field of cerebral perfusion imaging [, ].
Q18: How is 99mTc-exametazime SPECT used in research on neuropsychiatric disorders?
A18: 99mTc-exametazime SPECT has been used to investigate regional cerebral blood flow alterations in various neuropsychiatric disorders, including Alzheimer's disease [], dementia with Lewy bodies [, ], obsessive-compulsive disorder [], schizophrenia [], Korsakoff's psychosis [], and HIV-associated cognitive impairment []. These studies provide insights into the brain regions and neurotransmitter systems implicated in these conditions.
Q19: How does 99mTc-exametazime research contribute to understanding brain function?
A19: Studies using 99mTc-exametazime and SPECT have contributed significantly to our understanding of brain function, particularly in the context of cognitive tasks, motor function, and neuropsychiatric disorders [, , , , ]. The ability to visualize regional brain activity during specific tasks or in disease states provides valuable insights into the neural correlates of behavior and cognition.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.